EXP3179 Demonstrates Unique Endothelium-Dependent Vasoactive Properties Not Shared by Losartan or EXP3174
In a direct comparative study using ex vivo wire myography, EXP3179 prevented phenylephrine (PE)-induced contraction in aortic rings by up to 65% (p < 0.01) in an endothelium- and L-NAME-sensitive manner [1]. This effect was not observed with EXP3174 or losartan [1].
| Evidence Dimension | Inhibition of PE-induced contraction (vasoactive effect) |
|---|---|
| Target Compound Data | Up to 65% prevention of contraction |
| Comparator Or Baseline | EXP3174 and losartan: No prevention |
| Quantified Difference | 65% vs. 0% |
| Conditions | Ex vivo wire myography on aortic rings; L-NAME and endothelium removal-sensitive |
Why This Matters
This unique endothelium-dependent vasoactive property is critical for researchers investigating novel mechanisms of vascular tone regulation and cannot be replicated by using losartan or EXP3174.
- [1] Sauge, E., Pechkovsky, D., Atmuri, N. D. P., Tehrani, A. Y., White, Z., Dong, Y., Cait, J., Hughes, M., Tam, A., Donen, G., Yuen, C., Walker, M. J. A., McNagny, K. M., Sin, D. D., Ciufolini, M. A., & Bernatchez, P. (2022). Losartan metabolite EXP3179 is a unique blood pressure-lowering AT1R antagonist with direct, rapid endothelium-dependent vasoactive properties. Vascular Pharmacology, 147, 107112. View Source
